
4-Hydroxy Flecainide
Vue d'ensemble
Description
4-Hydroxy Flecainide is a compound related to Flecainide . Flecainide is a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy Flecainide is C17H20F6N2O4 . It has a molecular weight of 430.34200 .
Applications De Recherche Scientifique
Cardiac Arrhythmia Management
4-Hydroxy Flecainide is primarily recognized for its role in managing cardiac arrhythmias . It’s particularly effective in treating conditions like ventricular tachycardia and maintaining sinus rhythm in patients with atrial fibrillation . Its ability to modulate cardiac ion channels makes it a valuable agent in the pharmacological conversion and rhythm control in these conditions.
Pediatric Extemporaneous Formulations
In pediatric medicine, there’s a need for tailored medication dosages, which often requires the preparation of extemporaneous formulations . 4-Hydroxy Flecainide can be formulated into oral solutions at specific concentrations, providing a customized treatment option for children who require age-related doses .
Antiarrhythmic Drug Development
The development of new antiarrhythmic drugs often looks at the structural modifications of existing compounds. 4-Hydroxy Flecainide serves as a model for creating more stable molecules with enhanced pharmacological profiles, contributing to the discovery of next-generation antiarrhythmic agents .
Hydrogel-Based Drug Delivery Systems
Hydrogels are promising materials for controlled drug release . Incorporating 4-Hydroxy Flecainide into hydrogels could allow for sustained delivery of the drug, particularly useful in treating chronic conditions where consistent medication levels are crucial .
Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
Studies have shown that 4-Hydroxy Flecainide, when added to beta-blockers, reduces clinical events and exercise-induced ventricular arrhythmias in CPVT patients. This application is significant as it offers a therapeutic strategy for a condition that can be challenging to manage .
Extemporaneous Preparation Stability Studies
Research into the stability of extemporaneous preparations is vital to ensure patient safety. Studies involving 4-Hydroxy Flecainide help determine the optimal conditions for storage and use, ensuring the drug’s efficacy and safety over time .
Advancements in Tissue Engineering
The integration of 4-Hydroxy Flecainide into biomaterials used in tissue engineering could enhance the functionality of engineered tissues. Its properties may improve cell signaling and integration, which are critical factors in the success of tissue implants .
Mécanisme D'action
Target of Action
4-Hydroxy Flecainide, like its parent compound Flecainide, primarily targets the Nav1.5 sodium channels in the heart . These channels play a crucial role in the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, which is essential for the initiation and propagation of electrical signals in the heart .
Mode of Action
4-Hydroxy Flecainide acts by blocking the Nav1.5 sodium channels . This blockade slows the upstroke of the cardiac action potential, thereby prolonging the refractory period of the heart . Flecainide also prevents delayed rectifier potassium channels from opening, which lengthens the action potential duration .
Biochemical Pathways
By blocking sodium and potassium channels, 4-Hydroxy Flecainide affects the cardiac conduction pathways . It slows conduction in the atria, ventricles, and His-Purkinje system and has a negative inotropic effect . The drug also suppresses ventricular arrhythmias and prevents supraventricular and ventricular tachycardias .
Pharmacokinetics
Flecainide is well absorbed orally, with peak plasma levels reached at about 3 hours . It has a half-life of approximately 20 hours . The volume of distribution is around 8L/kg . Flecainide undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of 4-Hydroxy Flecainide’s action are primarily seen in its ability to stabilize the cardiac membrane and suppress abnormal electrical activity. This results in the prevention of arrhythmias and the restoration of normal heart rhythm . At the molecular level, 4-Hydroxy Flecainide, like other reactive aldehydes, can react with proteins, phospholipids, and nucleic acids, potentially disrupting cellular function .
Action Environment
Environmental factors such as the patient’s renal and liver function can influence the action, efficacy, and stability of 4-Hydroxy Flecainide. For instance, in patients with end-stage kidney failure, clearance of Flecainide may decrease by 40% . Therefore, close monitoring of plasma levels is advisable in patients with impaired renal or hepatic function .
Propriétés
IUPAC Name |
4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O4/c18-16(19,20)8-28-13-6-12(26)14(29-9-17(21,22)23)5-11(13)15(27)25-7-10-3-1-2-4-24-10/h5-6,10,24,26H,1-4,7-9H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXZMOOURSXVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=CC(=C(C=C2OCC(F)(F)F)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Flecainide | |
CAS RN |
152171-74-9 | |
| Record name | 4-Hydroxy Flecainide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6TH3ADQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



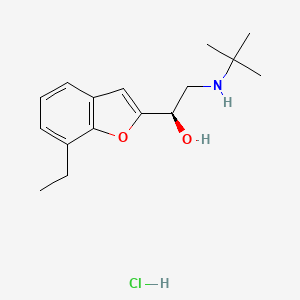
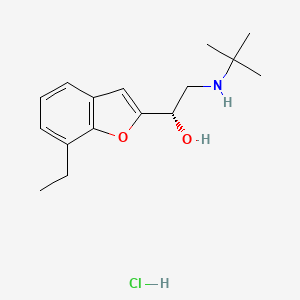
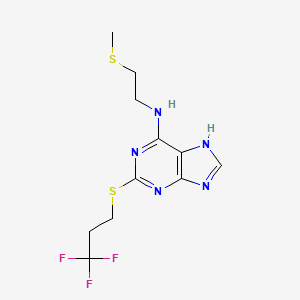
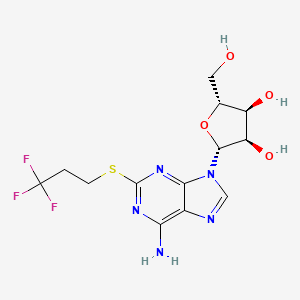


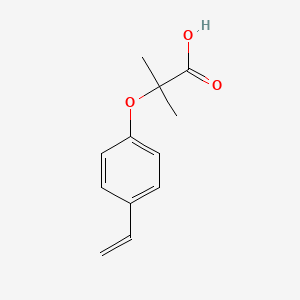
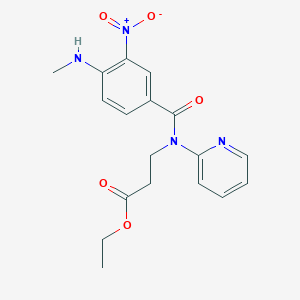
![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)